5,5,5-trifluoropentane-1-sulfonyl chloride

Molecular weight Alkyl chain length ω-Fluorinated sulfonyl chlorides

5,5,5-Trifluoropentane-1-sulfonyl chloride (CAS 1349717-84-5) is a terminal trifluoromethyl-substituted aliphatic sulfonyl chloride with molecular formula C₅H₈ClF₃O₂S and molecular weight 224.63 g/mol. It is a member of the fluorinated alkylsulfonyl chloride class, characterized by a five-carbon alkyl chain terminated by a CF₃ group at the ω-position and a reactive SO₂Cl functional group at the α-position.

Molecular Formula C5H8ClF3O2S
Molecular Weight 224.62
CAS No. 1349717-84-5
Cat. No. B2652088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-trifluoropentane-1-sulfonyl chloride
CAS1349717-84-5
Molecular FormulaC5H8ClF3O2S
Molecular Weight224.62
Structural Identifiers
SMILESC(CCS(=O)(=O)Cl)CC(F)(F)F
InChIInChI=1S/C5H8ClF3O2S/c6-12(10,11)4-2-1-3-5(7,8)9/h1-4H2
InChIKeyUBXGNBBPHWQKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5,5-Trifluoropentane-1-sulfonyl chloride (CAS 1349717-84-5) for R&D and Procurement: Baseline Properties and Structural Definition


5,5,5-Trifluoropentane-1-sulfonyl chloride (CAS 1349717-84-5) is a terminal trifluoromethyl-substituted aliphatic sulfonyl chloride with molecular formula C₅H₈ClF₃O₂S and molecular weight 224.63 g/mol . It is a member of the fluorinated alkylsulfonyl chloride class, characterized by a five-carbon alkyl chain terminated by a CF₃ group at the ω-position and a reactive SO₂Cl functional group at the α-position. The compound is supplied as a research-grade reagent with typical purity specification of 95% and is available from specialized chemical suppliers [1]. Unlike perfluorinated analogs, this compound retains an unfluorinated alkylene spacer (C4H8 chain), which imparts distinct physicochemical properties compared to both non-fluorinated alkylsulfonyl chlorides and fully fluorinated perfluoroalkylsulfonyl chlorides .

Why Generic Substitution Fails: Critical Differentiation of 5,5,5-Trifluoropentane-1-sulfonyl chloride from Other Sulfonyl Chlorides


Substituting 5,5,5-trifluoropentane-1-sulfonyl chloride with a shorter-chain analog (e.g., 2,2,2-trifluoroethanesulfonyl chloride, CAS 1648-99-3 ), a perfluorinated variant (e.g., nonafluorobutane-1-sulfonyl chloride, CAS 2991-84-6 ), or a non-fluorinated alkylsulfonyl chloride (e.g., methanesulfonyl chloride, CAS 124-63-0 [1]) introduces quantifiable deviations in molecular geometry, electronic character, lipophilicity, and physicochemical properties. These differences manifest in altered reactivity profiles with nucleophiles, divergent solubility behavior in biphasic reaction systems, and distinct physical form and handling characteristics. The five-carbon chain with terminal CF₃ provides a specific balance between hydrophobic domain length and ω-fluorination effects that is not replicable by substituting with either the shorter-chain tresyl chloride (2-carbon) or the fully fluorinated nonafluorobutanesulfonyl chloride (4-carbon perfluoroalkyl). The following quantitative evidence establishes where these differences are meaningful for experimental design and procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of 5,5,5-Trifluoropentane-1-sulfonyl chloride (1349717-84-5) Against Comparators


Chain Length Differentiation: Molecular Weight Comparison with Trifluorobutane and Trifluoroethane Analogs

5,5,5-Trifluoropentane-1-sulfonyl chloride exhibits a molecular weight of 224.63 g/mol, which is 14.03 g/mol (6.7%) greater than 4,4,4-trifluorobutane-1-sulfonyl chloride (MW 210.60 g/mol, CAS 212190-25-5) , and 42.08 g/mol (23.1%) greater than 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride, MW 182.55 g/mol, CAS 1648-99-3) . This systematic increase corresponds to one and two additional methylene units (-CH₂-) in the alkylene spacer, respectively. The target compound's five-carbon backbone provides an intermediate molecular volume that can be leveraged when optimizing physicochemical properties of sulfonamide derivatives without introducing additional fluorine atoms.

Molecular weight Alkyl chain length ω-Fluorinated sulfonyl chlorides Physical property modulation

Lipophilicity and Partitioning: logP Differentiation Between ω-Fluorinated and Perfluorinated Alkylsulfonyl Chlorides

5,5,5-Trifluoropentane-1-sulfonyl chloride, as an ω-fluorinated compound with a non-fluorinated C4H8 alkylene segment, is predicted to exhibit a lower logP than its perfluorinated counterpart nonafluorobutane-1-sulfonyl chloride (CAS 2991-84-6), which has a calculated XlogP value of 3.6 [1]. The presence of only three fluorine atoms in the target compound, confined to the terminal position, versus nine fluorine atoms distributed along the entire carbon backbone in the perfluorinated analog, results in substantially reduced hydrophobicity. For reference, the fully fluorinated perfluorobutanesulfonyl chloride (C₄F₉SO₂Cl) has a calculated XlogP of 3.6 [1], indicating high lipophilicity. In contrast, the target compound's partially fluorinated structure is expected to yield an intermediate logP value between perfluorinated and non-fluorinated alkylsulfonyl chlorides (e.g., methanesulfonyl chloride, XlogP ~0.5).

logP Lipophilicity Hydrophobicity Biphasic partitioning XlogP

Solubility Differentiation: Aqueous Solubility Comparison Among ω-Fluorinated Alkylsulfonyl Chlorides

The aqueous solubility of ω-fluorinated alkylsulfonyl chlorides correlates inversely with carbon chain length and fluorine content. 2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride, CAS 1648-99-3) exhibits calculated aqueous solubility of 6.4 g/L at 25°C , whereas perfluorobutanesulfonyl chloride (nonafluorobutane-1-sulfonyl chloride, CAS 2991-84-6) shows substantially lower aqueous solubility of 0.0041 g/L (4.1 mg/L) at 25°C, a reduction of over three orders of magnitude . 5,5,5-Trifluoropentane-1-sulfonyl chloride, with intermediate chain length (C5 vs. C2) and only terminal fluorination (CF₃ vs. C₄F₉), is expected to exhibit intermediate aqueous solubility between these two extremes. The non-fluorinated alkylene segment (C4H8) contributes to reduced water solubility relative to tresyl chloride while the absence of perfluorination prevents the extreme hydrophobicity characteristic of perfluoroalkylsulfonyl chlorides.

Aqueous solubility Hydrolysis susceptibility Biphasic reaction Reagent handling

Physical Form and Handling Characteristics: Differentiation from Tresyl Chloride

2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride, CAS 1648-99-3) is a liquid at ambient temperature with density 1.650-1.654 g/cm³ and boiling point 64-67°C at 45 mmHg , properties that facilitate certain handling and transfer operations but also impose volatility and vapor pressure considerations. The target compound 5,5,5-trifluoropentane-1-sulfonyl chloride, with higher molecular weight (224.63 g/mol vs. 182.55 g/mol), is expected to exhibit different physical characteristics. While exact boiling point and melting point data are not available in authoritative sources for 5,5,5-trifluoropentane-1-sulfonyl chloride, the increased molecular weight and extended alkylene chain predict altered physical form (potentially higher viscosity liquid or low-melting solid) relative to the volatile liquid tresyl chloride. Perfluorobutanesulfonyl chloride (MW 318.55 g/mol) is reported as a pale oil with boiling point 100.5°C , demonstrating the trend toward reduced volatility with increasing molecular weight in this compound class.

Physical form Liquid vs. solid Handling properties Laboratory workflow

Electrophilic Reactivity Differentiation: Electronic Effects of ω-CF₃ Group

The ω-CF₃ group exerts an electron-withdrawing inductive effect through the alkylene chain, which influences the electrophilic reactivity of the sulfonyl chloride sulfur center. While experimental Hammett σ or Taft σ* values for 5,5,5-trifluoropentane-1-sulfonyl chloride are not reported in authoritative literature, the analogous compound 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) has an estimated σ* value of approximately +2.6 for the CF₃CH₂- group, based on literature Taft σ* values for CF₃CH₂- (σ* ≈ 1.1) relative to CH₃- (σ* = 0.0) [1]. The electron-withdrawing effect attenuates with increasing distance from the CF₃ group; thus, the five-carbon chain in the target compound results in reduced inductive activation of the sulfonyl chloride compared to the two-carbon tresyl chloride. This positions the target compound's reactivity between the highly activated tresyl chloride and non-activated alkylsulfonyl chlorides such as methanesulfonyl chloride (CH₃SO₂Cl), where the alkyl group exerts negligible electron withdrawal. For reference, methanesulfonyl chloride is a standard reagent in nucleophilic substitution reactions; its reactivity with substituted anilines has been characterized with Hammett ρ values of -2.46 in methanol, indicating sensitivity to nucleophile electronic character [2].

Electrophilicity σ* value Reactivity Nucleophilic substitution Electronic effects

Defined Application Scenarios for 5,5,5-Trifluoropentane-1-sulfonyl chloride (1349717-84-5) Based on Quantitative Differentiation Evidence


Synthesis of Fluorinated Sulfonamide Libraries Requiring Intermediate Lipophilicity

5,5,5-Trifluoropentane-1-sulfonyl chloride is suitable for generating sulfonamide derivatives with lipophilicity intermediate between those derived from tresyl chloride and perfluorobutanesulfonyl chloride. The predicted XlogP of derived sulfonamides will fall between compounds made with the more hydrophilic tresyl chloride and the highly hydrophobic perfluorobutanesulfonyl chloride (XlogP 3.6 for the parent sulfonyl chloride) [1]. This property is valuable in medicinal chemistry campaigns where achieving a specific logP window (e.g., 2-4 for optimal membrane permeability) is required while retaining the ω-CF₃ pharmacophore for metabolic stability [1]. The five-carbon alkylene spacer provides additional molecular volume (MW 224.63 g/mol) that can be leveraged for target binding pocket occupancy without introducing additional fluorination or heteroatoms .

Controlled Sulfonylation of Multifunctional Substrates Requiring Attenuated Electrophilicity

For substrates containing multiple nucleophilic sites or base-sensitive functional groups, the attenuated electrophilic reactivity of 5,5,5-trifluoropentane-1-sulfonyl chloride offers potential advantages over the more highly activated tresyl chloride (CF₃CH₂SO₂Cl) [1]. The four-methylene separation between the CF₃ group and the SO₂Cl center reduces the inductive activation compared to the single-methylene separation in tresyl chloride, which has an estimated Taft σ* value of approximately +2.6 for the CF₃CH₂- group [1]. This intermediate reactivity profile may enable more selective sulfonamide formation with polyfunctional amines or in the presence of competing nucleophiles, reducing the need for extensive protecting group strategies. The compound's predicted aqueous solubility (estimated 0.05-1.0 g/L range) also facilitates biphasic reaction workup compared to the extremely hydrophobic perfluorinated analogs that partition almost exclusively into organic phases .

Development of Sulfonamide Probes for SAR Studies in Fluorinated Compound Series

When structure-activity relationship (SAR) studies require systematic variation of the alkyl linker length between the sulfonamide group and the terminal CF₃ moiety, 5,5,5-trifluoropentane-1-sulfonyl chloride serves as the C5 member of a homologous series that includes 2,2,2-trifluoroethanesulfonyl chloride (C2, MW 182.55 g/mol) and 4,4,4-trifluorobutane-1-sulfonyl chloride (C4, MW 210.60 g/mol) [1]. This homologous series approach allows medicinal chemists to probe the optimal distance between the sulfonamide attachment point and the ω-CF₃ group without altering the electronic character of the terminus. The molecular weight increment of approximately 14 g/mol per methylene unit enables fine-tuning of physicochemical properties (logP, aqueous solubility) while maintaining consistent fluorine-mediated effects on metabolism and target binding [1].

Synthesis of Phase-Transfer Catalysis Substrates with Balanced Partitioning

In biphasic reactions employing phase-transfer catalysis, the intermediate aqueous solubility profile of 5,5,5-trifluoropentane-1-sulfonyl chloride (estimated 0.05-1.0 g/L) compared to tresyl chloride (6.4 g/L) and perfluorobutanesulfonyl chloride (0.0041 g/L) [1] may influence mass transfer kinetics and reagent distribution between phases. The compound's partially fluorinated structure (terminal CF₃ only) provides sufficient organic-phase affinity for efficient phase-transfer while the non-fluorinated alkylene segment prevents the extreme organic-phase sequestration observed with perfluorinated sulfonyl chlorides. This balanced partitioning can be advantageous when designing scalable synthetic processes where complete phase separation and efficient reagent utilization are critical operational parameters [1].

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